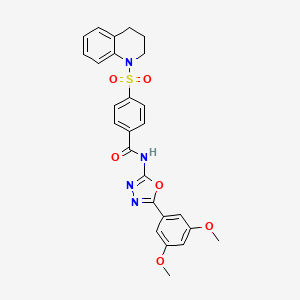

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position and a sulfonamide-linked 3,4-dihydroquinoline moiety at the 4-position of the benzamide scaffold. Its molecular weight is approximately 490.5 g/mol (exact mass: 490.13109), with a computed XLogP3 value of 3.2, indicating moderate lipophilicity . The 3,5-dimethoxyphenyl group may enhance metabolic stability, while the dihydroquinoline sulfonyl moiety could influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O6S/c1-34-20-14-19(15-21(16-20)35-2)25-28-29-26(36-25)27-24(31)18-9-11-22(12-10-18)37(32,33)30-13-5-7-17-6-3-4-8-23(17)30/h3-4,6,8-12,14-16H,5,7,13H2,1-2H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDVKOIGAANAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure suggests a multifaceted mechanism of action, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4O6S , with a molecular weight of 520.56 g/mol . The IUPAC name reflects its intricate structure, which includes a quinoline moiety and an oxadiazole ring that are known for their biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H24N4O6S |

| Molecular Weight | 520.56 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the quinoline and oxadiazole rings has been linked to the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

A study demonstrated that derivatives of oxadiazole showed potent cytotoxic effects against several cancer cell lines, suggesting that this compound may also exhibit similar properties .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in vitro. Similar compounds have shown activity against both bacterial and fungal strains, indicating that the sulfonamide group may enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis or function .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial activity of structurally related compounds. For instance:

- A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cytotoxicity assays revealed IC50 values in the micromolar range against various cancer cell lines.

Structure-Activity Relationship (SAR)

Research into SAR has provided insights into how modifications to the core structure influence biological activity. For example:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. Research indicates that compounds featuring oxadiazole rings can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The sulfonamide moiety in this compound is known for its antibacterial properties. Compounds containing sulfonamide groups have been widely studied for their effectiveness against a range of bacteria and fungi. The incorporation of the oxadiazole ring may enhance these properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar frameworks have been reported to exhibit inhibitory effects on pro-inflammatory cytokines and enzymes involved in inflammatory processes . This makes it a candidate for treating conditions characterized by inflammation.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The oxadiazole ring has been associated with the inhibition of specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer’s .

- Receptor Binding : The structural features may allow binding to GABA_A receptors, which play a crucial role in neurotransmission and are targets for anxiolytic drugs .

Synthesis Strategies

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Sulfonamide Formation : The introduction of the sulfonamide group is usually done via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the synthesized components through amide bond formation.

Case Study 1: Anticancer Efficacy

A study evaluating various oxadiazole derivatives demonstrated that compounds similar to the one discussed exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity was attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, derivatives containing the sulfonamide group showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing potent activity that warrants further investigation for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of the target compound with analogs from published studies:

Key Observations:

Substituent Effects on Lipophilicity: The target compound and OZE-II share a 3,5-dimethoxyphenyl group but differ in sulfonyl-linked moieties (dihydroquinoline vs. dimethyloxazolidine). OZE-II’s higher XLogP3 (~3.5 vs. The triethoxyphenyl derivative exhibits significantly higher XLogP3 (4.1), likely due to ethoxy groups’ hydrophobicity compared to methoxy.

Impact of Aromatic Substitution: The 3,5-dimethoxyphenyl group (target compound and OZE-II) provides symmetrical substitution, which may optimize π-π stacking with biological targets.

Biological Activity: OZE-II demonstrated potent antimicrobial activity against S. aureus (MIC: 2–8 µg/mL), attributed to its oxadiazole core and sulfonyl group’s interaction with bacterial enzymes .

Synthetic Flexibility:

- Derivatives with ethoxy or methyl groups (e.g., compounds 5f–5i in ) highlight the tunability of 1,3,4-oxadiazole-based scaffolds, though their biological relevance remains unexplored .

Research Implications and Gaps

- Structural Optimization: Replacing the dihydroquinoline sulfonyl group with oxazolidine (as in OZE-II) or adjusting alkoxy substituents (e.g., methoxy vs. ethoxy) could modulate bioactivity and pharmacokinetics.

- Comparative studies with OZE-II are warranted.

- SAR Exploration: Systematic structure-activity relationship (SAR) studies are needed to evaluate the roles of sulfonyl-linked heterocycles and aromatic substitution patterns.

Q & A

Basic: What are the standard synthetic routes and critical optimization parameters for this compound?

Answer:

The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

- Sulfonylation: Reaction of 3,4-dihydroquinoline with a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) to form the sulfonamide intermediate .

- Oxadiazole Formation: Cyclization of a thiosemicarbazide intermediate with 3,5-dimethoxybenzoyl chloride, often using phosphoryl chloride (POCl₃) as a cyclizing agent .

- Coupling: Amide bond formation between the sulfonamide and oxadiazole moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents like DMF or DCM .

Optimization Parameters: - Temperature control (e.g., 0–5°C for sulfonylation, reflux for cyclization).

- Solvent selection (polar aprotic solvents for coupling, non-polar for purification).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How is structural characterization and purity validation performed?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of quinoline (δ 6.8–8.2 ppm), sulfonyl (δ 3.2–3.5 ppm for CH₂-SO₂), and dimethoxyphenyl (δ 3.8 ppm for OCH₃) groups .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to sulfonamide and oxadiazole cleavage .

- HPLC: Purity assessment using reverse-phase C18 columns (e.g., 90:10 MeOH/H₂O mobile phase) with UV detection at 254 nm .

Advanced: How can researchers resolve low yields during the sulfonylation step?

Answer:

Common issues and solutions include:

- Moisture Sensitivity: Use rigorously dried solvents (e.g., molecular sieves in DCM) and inert reaction conditions .

- Competitive Side Reactions: Introduce steric hindrance (e.g., bulkier bases like DIPEA) to suppress over-sulfonylation .

- Catalyst Optimization: Screen Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Real-Time Monitoring: Employ TLC (hexane:ethyl acetate, 3:1) to track reaction progress and terminate at optimal conversion .

Advanced: What methodologies elucidate the compound’s mechanism of action against bacterial biofilms?

Answer:

- Enzyme Inhibition Assays: Test inhibition of Staphylococcus aureus sortase A or DNA gyrase using fluorogenic substrates (e.g., Abz-LPETG-Dap-Dnp) .

- Biofilm Viability: Quantify biofilm disruption via crystal violet staining or SYTOX Green uptake assays under confocal microscopy .

- Molecular Docking: Simulate binding interactions with target proteins (e.g., PDB: 1T2P) using AutoDock Vina; focus on sulfonamide and oxadiazole pharmacophores .

Advanced: How do structural modifications (e.g., substituents on oxadiazole) impact bioactivity?

- 3,5-Dimethoxyphenyl (Target Compound): Exhibits enhanced biofilm inhibition (IC₅₀: 8.2 µM) compared to 4-chlorophenyl (IC₅₀: 23.5 µM) due to improved hydrophobic interactions .

- Fluorine Substituents (): Increase metabolic stability (t₁/₂: 4.7 hrs vs. 2.1 hrs for non-fluorinated analogs) but reduce solubility .

Methodological Approach: - SAR Studies: Synthesize analogs with varied substituents (e.g., nitro, methyl) and compare MIC values against Gram-positive pathogens .

- LogP Analysis: Correlate lipophilicity (measured via shake-flask method) with membrane permeability .

Advanced: How to address discrepancies in reported antimicrobial activity across studies?

Answer:

Potential Causes:

- Strain Variability: Use standardized strains (e.g., ATCC 25923 for S. aureus) and CLSI guidelines for MIC testing .

- Assay Conditions: Control pH (7.4 vs. 5.5) and cation-adjusted Mueller-Hinton broth for reproducibility .

- Compound Stability: Pre-test degradation via LC-MS under assay conditions (e.g., 37°C, 24 hrs) .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Prodrug Design: Introduce phosphate esters at the benzamide group, hydrolyzed in vivo to active form .

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

- Co-Solvent Systems: Use 10% DMSO/30% PEG 400 in saline for intravenous administration .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor protein thermal stability shifts in lysates treated with the compound .

- Pull-Down Assays: Use biotinylated probes to isolate target proteins from treated cells, followed by Western blot .

- Knockout Models: CRISPR-Cas9 knockout of putative targets (e.g., srtA in S. aureus) to confirm loss of activity .

Basic: What are the recommended storage conditions to ensure stability?

Answer:

- Short-Term: Store at –20°C in amber vials under argon to prevent oxidation .

- Long-Term: Lyophilize and store at –80°C; reconstitute in anhydrous DMSO for assays .

- Stability Monitoring: Periodic HPLC analysis (every 3 months) to detect degradation products .

Advanced: How to design a high-throughput screening (HTS) protocol for derivatives?

Answer:

- Library Synthesis: Use parallel synthesis (96-well plates) with automated liquid handlers for oxadiazole and sulfonamide variants .

- Primary Screen: Measure inhibition of Pseudomonas aeruginosa biofilm formation at 10 µM via fluorescence-based assays .

- Hit Criteria: Select compounds with >70% biofilm inhibition and CC₅₀ > 50 µM (mammalian cell cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.